N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a phthalazinone core linked to a pyridin-4-ylmethyl group via an ethanediamide bridge. The phthalazinone moiety (C₈H₆N₂O) provides a planar aromatic system, while the ethanediamide linker (-NHCOCH₂CONH-) introduces hydrogen-bonding capacity. The molecular formula is inferred as C₁₇H₁₆N₅O₃, with a molecular weight of 338.34 g/mol (calculated).
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-4-2-1-3-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINFYHLRFJQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the context of cancer and other diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound is compared with six analogs (A22, A23, B2–B5) from and a hydroxypropyl-substituted derivative from . Key structural differences lie in substituent groups, molecular weight, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Variations
- A22 and A23 : These analogs incorporate bulky cyclohexane/piperazine groups and fluorinated benzyl substituents, resulting in higher molecular weights (463–499 g/mol) compared to the target compound. The fluorine atoms and lipophilic cyclohexane groups likely enhance membrane permeability but reduce aqueous solubility .
- B2–B5 Series: These feature benzohydrazide linkages with variable alkyl chains (propyl to pentyl). Longer alkyl chains (e.g., B5) increase hydrophobicity, which may affect bioavailability .
- Compound : Replacing the pyridin-4-ylmethyl group with a 3-hydroxypropyl substituent reduces molecular weight (304.30 vs. 338.34) and introduces a hydroxyl group, improving hydrophilicity. This highlights how substituent polarity modulates physicochemical properties .
Functional Group Implications
- Ethanediamide vs. Hydrazide : The target’s ethanediamide linker (-NHCOCH₂CONH-) provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single hydrazide (-CONHNH₂) in the B series. This could enhance target binding affinity in biological systems.
- Aromatic vs. Pyridine’s basic nitrogen may also improve solubility in acidic environments.
Biological Activity
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews the compound's chemical properties, synthesis methods, and biological effects, supported by relevant data tables and case studies.
The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The compound features a phthalazinone moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| LogP | 2.53 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 4-oxo-phthalazine derivatives with pyridine derivatives under controlled conditions using coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, phthalazinone derivatives are known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been linked to increased cytotoxicity in cancer cells, particularly in those with BRCA mutations .
Case Study:
A study evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components allow interaction with bacterial membranes, potentially disrupting their integrity and function.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Repair : By inhibiting PARP, the compound hampers DNA repair processes in cancer cells, leading to increased apoptosis.
- Membrane Disruption : The amphipathic nature of the molecule may facilitate its insertion into microbial membranes, resulting in cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
